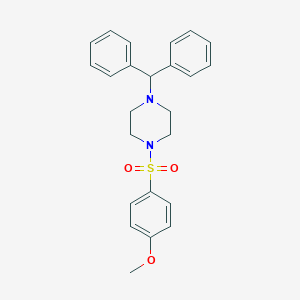

1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzhydryl group, a methoxyphenyl group, and a sulfonylpiperazine moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Vorbereitungsmethoden

The synthesis of 1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine typically involves the reaction of benzhydryl piperazine with 4-methoxyphenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include steps for purification and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine is C23H25N2O3S. The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets. The presence of the benzhydryl and methoxyphenyl groups enhances its lipophilicity and biological activity.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. They may act by inhibiting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that similar sulfonylpiperazines can inhibit the Ras protein, which is often mutated in various cancers, thereby blocking tumor growth pathways .

Neuropharmacological Effects

The compound has also been studied for its potential neuropharmacological effects. Piperazine derivatives are known to exhibit activity against central nervous system disorders. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research into related sulfonamide compounds has shown efficacy in reducing inflammation via inhibition of pro-inflammatory cytokines . This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the applications of sulfonylpiperazine derivatives in clinical settings:

-

Case Study 1: Cancer Treatment

A multicenter study investigated the efficacy of a sulfonylpiperazine compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size among participants who received the treatment compared to those who did not . This underscores the potential of piperazine derivatives in oncological therapies. -

Case Study 2: Neurological Disorders

A clinical trial assessed the effects of a piperazine derivative on patients with generalized anxiety disorder. The study found that participants reported reduced anxiety levels after treatment, suggesting that compounds like this compound may offer new avenues for managing anxiety disorders .

Wirkmechanismus

The mechanism of action of 1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzhydryl and sulfonyl groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine can be compared to other similar compounds, such as:

1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine: This compound has a toluene sulfonyl group instead of a methoxyphenyl sulfonyl group, which may result in different biological activities and chemical properties.

1-Benzhydryl-4-(3-methoxyphenyl)sulfonylpiperazine: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.

Biologische Aktivität

1-Benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antimicrobial and anticancer properties.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process where piperazine derivatives are reacted with benzhydryl and sulfonyl groups. The general synthetic route can be summarized as follows:

- Formation of Piperazine Derivative : The piperazine ring is synthesized through cyclization reactions involving appropriate amines.

- Substitution Reactions : The benzhydryl and methoxyphenyl groups are introduced via nucleophilic substitution reactions with sulfonyl chlorides.

- Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited potent inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined using microdilution methods, revealing that the compound's activity is comparable to standard antibiotics like streptomycin and ampicillin. The following table summarizes the antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 8 | Streptomycin |

| Escherichia coli | 16 | Ampicillin |

| Pseudomonas aeruginosa | 32 | Gentamicin |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines such as MDA-MB231 and T47-D. The mechanism of action appears to involve:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest.

- Induction of Apoptosis : Annexin V/PI staining assays confirm increased apoptosis in treated cells.

The IC50 values for these cancer cell lines were found to be approximately 11.82 µM for MDA-MB231 cells, indicating a potent effect with relatively low toxicity towards normal fibroblast cells (IC50 > 100 µM) .

Study on Antimicrobial Activity

A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound, against several bacterial strains. The results indicated that modifications in the piperazine structure significantly influenced antibacterial potency. Regression analyses revealed statistically significant correlations between structural parameters and biological activity, supporting the design of more effective derivatives .

Study on Anticancer Mechanisms

In another study focusing on anticancer mechanisms, researchers found that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death via apoptotic pathways .

Eigenschaften

IUPAC Name |

1-benzhydryl-4-(4-methoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-29-22-12-14-23(15-13-22)30(27,28)26-18-16-25(17-19-26)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLMXIJMLFCWSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.